molecular formula C11H12F3N3O B11465317 1-{4-[2-(Dimethylamino)ethenyl]-6-(trifluoromethyl)pyrimidin-5-yl}ethanone

1-{4-[2-(Dimethylamino)ethenyl]-6-(trifluoromethyl)pyrimidin-5-yl}ethanone

Cat. No.: B11465317
M. Wt: 259.23 g/mol
InChI Key: NGWKRMGZWMUIJX-PLNGDYQASA-N
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Description

1-{4-[(1Z)-2-(DIMETHYLAMINO)ETHENYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-5-YL}ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1Z)-2-(DIMETHYLAMINO)ETHENYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-5-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Addition of the Dimethylamino Group: This can be done through nucleophilic substitution reactions.

    Formation of the Ethenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1Z)-2-(DIMETHYLAMINO)ETHENYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-5-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[(1Z)-2-(DIMETHYLAMINO)ETHENYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-5-YL}ETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-{4-[(1Z)-2-(DIMETHYLAMINO)ETHENYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-5-YL}ETHAN-1-ONE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.

    Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA Interactions: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

1-{4-[(1Z)-2-(DIMETHYLAMINO)ETHENYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-5-YL}ETHAN-1-ONE can be compared with other similar compounds to highlight its uniqueness:

    1-{4-[(1Z)-2-(DIMETHYLAMINO)ETHENYL]-6-(METHYL)PYRIMIDIN-5-YL}ETHAN-1-ONE: This compound lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    1-{4-[(1Z)-2-(DIMETHYLAMINO)ETHENYL]-6-(CHLORO)PYRIMIDIN-5-YL}ETHAN-1-ONE: The presence of a chloro group instead of a trifluoromethyl group can lead to different reactivity and applications.

Properties

Molecular Formula

C11H12F3N3O

Molecular Weight

259.23 g/mol

IUPAC Name

1-[4-[(Z)-2-(dimethylamino)ethenyl]-6-(trifluoromethyl)pyrimidin-5-yl]ethanone

InChI

InChI=1S/C11H12F3N3O/c1-7(18)9-8(4-5-17(2)3)15-6-16-10(9)11(12,13)14/h4-6H,1-3H3/b5-4-

InChI Key

NGWKRMGZWMUIJX-PLNGDYQASA-N

Isomeric SMILES

CC(=O)C1=C(N=CN=C1C(F)(F)F)/C=C\N(C)C

Canonical SMILES

CC(=O)C1=C(N=CN=C1C(F)(F)F)C=CN(C)C

Origin of Product

United States

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